molecular formula C9H11BrN2O B13870355 N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide

N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide

Cat. No.: B13870355
M. Wt: 243.10 g/mol
InChI Key: PJFRGXCZKFYHHQ-UHFFFAOYSA-N
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Description

N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide is a synthetic chemical compound known for its ability to bind to specific receptors in the body. This compound is widely used in scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide typically involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. One method involves forming N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP). The reaction conditions are mild and metal-free . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the bromine atom or other functional groups.

    Substitution: The bromine atom in the pyridine ring can be substituted with other groups using appropriate reagents and conditions.

Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide has numerous scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is used to study the mechanisms of various biological processes by binding to specific receptors in the body.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide binds to specific receptors in the body, leading to a cascade of signaling events within the cell. This binding can activate or inhibit the receptor, depending on the specific ligand involved. The mechanism of action involves the modulation of various signaling pathways within the cell, resulting in changes in gene expression, cellular metabolism, and cell proliferation and differentiation.

Comparison with Similar Compounds

N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide can be compared with other similar compounds, such as:

    N-(pyridin-2-yl)amides: These compounds have similar structures but may differ in their biological activity and applications.

    3-bromoimidazo[1,2-a]pyridines: These compounds are synthesized from similar starting materials but have different chemical and biological properties.

The uniqueness of this compound lies in its specific binding affinity to certain receptors and its versatile applications in scientific research.

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

N-[2-(2-bromopyridin-3-yl)ethyl]acetamide

InChI

InChI=1S/C9H11BrN2O/c1-7(13)11-6-4-8-3-2-5-12-9(8)10/h2-3,5H,4,6H2,1H3,(H,11,13)

InChI Key

PJFRGXCZKFYHHQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=C(N=CC=C1)Br

Origin of Product

United States

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